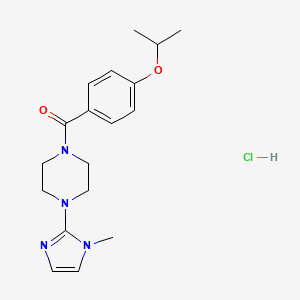

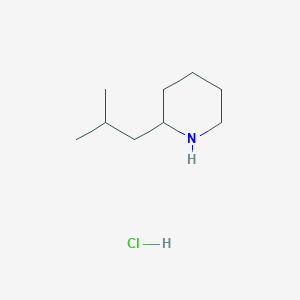

![molecular formula C12H13NO3 B2500193 [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol CAS No. 727421-95-6](/img/structure/B2500193.png)

[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol” is a compound used for proteomics research . Its molecular formula is C12H13NO3 and it has a molecular weight of 219.24 .

Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis

The molecular structures of similar compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Applications De Recherche Scientifique

Aza-Piancatelli Rearrangement

[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol and its derivatives are involved in the aza-Piancatelli rearrangement. This process is facilitated by catalysts such as phosphomolybdic acid, resulting in the formation of trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields. The significance of this rearrangement lies in its efficiency, high selectivity, and the short reaction time required for the transformation, marking its importance in the field of organic synthesis (Reddy et al., 2012). Similarly, in the presence of In(OTf)3, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. The notable features of this methodology include its good yields, high selectivity, and faster reaction times (Reddy et al., 2012).

Renewable Building Blocks Production

Furan-based compounds are increasingly regarded as renewable building blocks for a sustainable future. A simple procedure for the conversion of 5-hydroxymethylfurfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol has been developed. This conversion is catalyzed without the use of any catalyst and under very mild conditions. This route presents a novel way for the production of furan-based renewable building blocks, highlighting its potential in the renewable materials sector (Cukalovic & Stevens, 2010).

Enzyme-catalyzed Oxidation for Polymer Production

Furan-2,5-dicarboxylic acid (FDCA) is a biobased platform chemical significant for the production of polymers. The oxidation of 5-hydroxymethylfurfural (HMF) and related compounds by a specific oxidase can lead to the production of FDCA, a reaction involving four consecutive oxidations. This process is noteworthy for its high yield and the ambient conditions (temperature and pressure) under which it operates, indicating its potential in industrial applications for sustainable polymer production (Dijkman, Groothuis, & Fraaije, 2014).

Mécanisme D'action

Orientations Futures

The pharmaceutical sector has shown significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Propriétés

IUPAC Name |

[5-(4-amino-2-methoxyphenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-15-12-6-8(13)2-4-10(12)11-5-3-9(7-14)16-11/h2-6,14H,7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBAMZUXNYAHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

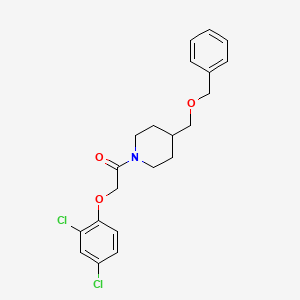

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide](/img/structure/B2500115.png)

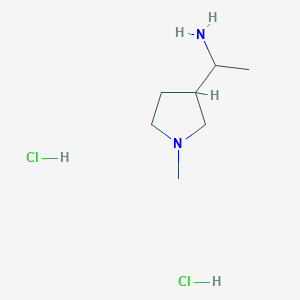

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)

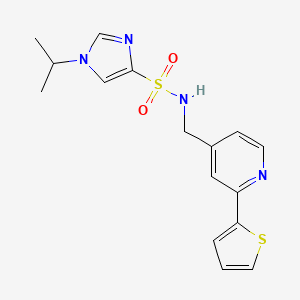

![N-(3-isopropoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2500123.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)

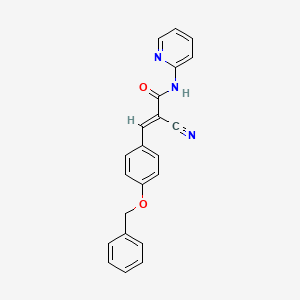

![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)

![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)